Superior Reversal of ABCB1-Mediated Paclitaxel Resistance vs. Verapamil in Drug-Selected Colon Cancer Cells
In SW620/Ad300 human colon cancer cells overexpressing ABCB1, co-administration of TTT-28 at 10 μM reduced the paclitaxel IC50 from 4.423 μM (resistance fold 631.9) to 0.013 μM (resistance fold 1.9). Under identical assay conditions, verapamil at 10 μM achieved only partial reversal, reducing the IC50 to 0.027 μM (resistance fold 3.9) [1]. The quantified difference demonstrates that TTT-28 (10 μM) reduces paclitaxel resistance fold by 2.0-fold greater magnitude than an equal concentration of verapamil.
| Evidence Dimension | Reversal of ABCB1-mediated paclitaxel resistance (IC50 reduction) |
|---|---|
| Target Compound Data | TTT-28 (10 μM): IC50 = 0.013 ± 0.002 μM; Resistance Fold = 1.9 |
| Comparator Or Baseline | Verapamil (10 μM): IC50 = 0.027 ± 0.003 μM; Resistance Fold = 3.9; Baseline (no inhibitor): IC50 = 4.423 ± 0.218 μM; Resistance Fold = 631.9 |
| Quantified Difference | Resistance fold reduced to 1.9 (TTT-28) vs. 3.9 (verapamil); TTT-28 achieves 2.1× greater sensitization factor |
| Conditions | SW620/Ad300 human colon cancer cells; 72 h MTT cytotoxicity assay; mean ± SD; n = 3 independent experiments |
Why This Matters
For procurement decisions, this head-to-head data confirms that TTT-28 provides a measurably stronger reversal of ABCB1-mediated resistance than the widely used reference inhibitor verapamil, enabling more definitive functional annotation of P-gp substrate status.
- [1] Zhang GN, et al. Thiazole-valine peptidomimetic (TTT-28) antagonizes multidrug resistance in vitro and in vivo by selectively inhibiting the efflux activity of ABCB1. Sci Rep. 2017;7:42106. Table 1. View Source
